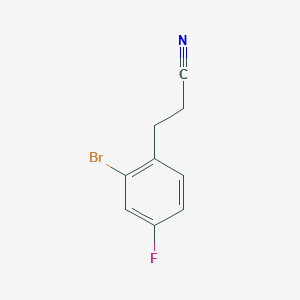

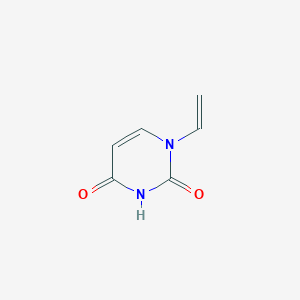

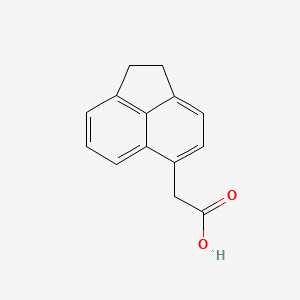

![molecular formula C17H19Cl2N3 B1649905 1-[2-(4-氯苯基)-7-甲基咪唑并[1,2-a]吡啶-3-基]-N,N-二甲基甲胺;盐酸盐 CAS No. 1078634-15-7](/img/structure/B1649905.png)

1-[2-(4-氯苯基)-7-甲基咪唑并[1,2-a]吡啶-3-基]-N,N-二甲基甲胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazopyridine is a significant fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for its synthesis . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The International Chemical Identifier (InChI) for a similar compound isInChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Chemical Reactions Analysis

The synthesis of imidazopyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical and Chemical Properties Analysis

The FT-IR spectra of similar compounds showed absorption bonds due to vibrations of NH and OH group at 3433–3243 cm −1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .科学研究应用

有机合成和表征

有机合成领域的研究已导致开发出具有复杂杂环结构的化合物。例如,由含咪唑侧基的不对称二胺合成聚酰亚胺展示了咪唑衍生物在制造具有高热稳定性和极性溶剂中优异溶解性的材料中的效用(Ghaemy & Alizadeh, 2009)。类似地,使用源自乙酰噻吩的酮型曼尼希碱进行烷基化和环闭合反应生成结构多样的化合物库,强调了咪唑和吡啶衍生物在有机化学中的多功能性(Roman, 2013)。

聚合物科学与材料工程

含有咪唑和吡啶部分的新型聚酰亚胺和聚(酰胺-酰亚胺)的开发表明,这些杂环在制造具有理想机械和热学性能的材料中发挥着重要作用。例如,由含三芳基咪唑侧基的芳香族二胺合成的聚酰亚胺表现出高玻璃化转变温度和高达300°C以上的稳定性,使其适用于高性能应用(Mansoori & Ghanbari, 2015)。

分子建模和药物设计

咪唑和吡啶衍生物在药物设计和分子建模中也找到了应用,作为开发新治疗剂的结构组成部分。例如,含有磺酰胺部分的新型杂环化合物的合成和抗菌评价证明了基于咪唑的结构在制造有效抗菌剂中的潜力(Azab, Youssef, & El-Bordany, 2013)。

作用机制

While the specific mechanism of action for “1-[2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine;hydrochloride” is not available, imidazo[1,2-a]pyridines have been found to exhibit diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

安全和危害

未来方向

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its synthesis from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Therefore, the development of new methods for the synthesis of imidazopyridines, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with 2-bromo-7-methylimidazo[1,2-a]pyridine to form the intermediate, which is then reacted with N,N-dimethylmethanamine to yield the final product as a hydrochloride salt.", "Starting Materials": [ "4-chloroaniline", "2-bromo-7-methylimidazo[1,2-a]pyridine", "N,N-dimethylmethanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-bromo-7-methylimidazo[1,2-a]pyridine in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate.", "Step 2: The intermediate is then reacted with N,N-dimethylmethanamine in the presence of a base such as sodium hydride and a solvent such as tetrahydrofuran to yield the final product as a free base.", "Step 3: The free base is then treated with hydrochloric acid to form the hydrochloride salt of the final product." ] } | |

CAS 编号 |

1078634-15-7 |

分子式 |

C17H19Cl2N3 |

分子量 |

336.3 g/mol |

IUPAC 名称 |

1-[2-(4-chlorophenyl)-7-methyl-1H-imidazo[1,2-a]pyridin-4-ium-3-yl]-N,N-dimethylmethanamine;chloride |

InChI |

InChI=1S/C17H18ClN3.ClH/c1-12-8-9-21-15(11-20(2)3)17(19-16(21)10-12)13-4-6-14(18)7-5-13;/h4-10H,11H2,1-3H3;1H |

InChI 键 |

YVHCQCCTXRNOSC-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC(=C(N2C=C1)CN(C)C)C3=CC=C(C=C3)Cl.Cl |

规范 SMILES |

CC1=CC2=[N+](C=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN(C)C.[Cl-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

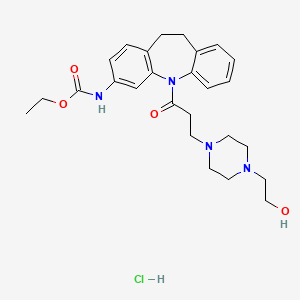

![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)

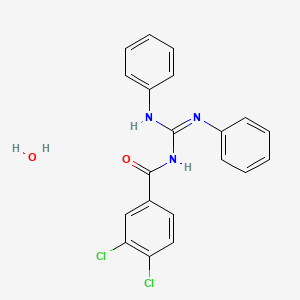

![3-[4-Chloro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1649839.png)